Methoxyacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZLJOLBIRPEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064048 | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-19-3 | |
| Record name | Methoxyacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ6G2H7L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Engineering for Methoxyacetone Production
Oxidation Strategies for Methoxyacetone Generation
The conversion of 1-methoxy-2-propanol (B31579) to this compound involves the selective oxidation of a secondary alcohol to a ketone. This transformation can be achieved through several catalytic routes, including liquid-phase oxidation with transition metal catalysts or molecular sieves, and gas-phase oxidative dehydrogenation. google.com
Liquid-Phase Catalytic Oxidation of 1-Methoxy-2-Propanol
Liquid-phase oxidation offers the advantage of milder reaction conditions compared to gas-phase processes. google.com This method typically involves a catalyst, an oxidizing agent, and a solvent system.
Transition metals from Groups 8-10 of the periodic table, such as platinum, ruthenium, and palladium, are effective catalysts for the liquid-phase oxidation of 1-methoxy-2-propanol. patsnap.comgoogle.com These metals can be used in homogeneous systems or as supported catalysts. Platinum on activated carbon (Pt/C) is a commonly employed catalyst. google.com In some processes, high conversions of over 95% and selectivities to this compound greater than 80% have been achieved using a Group 8-10 transition metal catalyst in the liquid phase. google.com However, using air as the oxidant with a Pt/C catalyst under various conditions has sometimes resulted in low yields of this compound, in some cases less than 2%. google.com The deactivation of platinum catalysts can occur through the strong adsorption of by-products or over-oxidation. scispace.comresearchgate.net
One patented process describes the use of finely divided platinum or ruthenium on a support like activated carbon, silica (B1680970), or alumina. google.com This process utilizes aqueous hydrogen peroxide as the oxidant and operates at temperatures between 0°C and 100°C. google.com For instance, using 10% platinum on activated carbon with hydrogen peroxide at 80°C, a conversion of over 95% for 1-methoxy-2-propanol and a selectivity of approximately 94% to this compound have been reported. google.com The presence of sodium bicarbonate can help neutralize acidic byproducts, thereby enhancing catalyst stability.
Catalyst: Group 8-10 transition metals (e.g., Platinum, Ruthenium) google.com
Support: Activated carbon, silica, alumina, calcium carbonate google.com
Oxidant: Hydrogen peroxide, Air patsnap.comgoogle.com
Temperature: 0-100°C google.com
Titanium silicalite-1 (TS-1), a type of zeolite molecular sieve, is an effective heterogeneous catalyst for the selective oxidation of 1-methoxy-2-propanol to this compound. patsnap.com TS-1 is known for its unique catalytic properties in oxidation reactions using hydrogen peroxide as the oxidant. researchgate.netresearchgate.net The use of TS-1 can minimize over-oxidation, leading to high selectivity.
In a typical process, 1-methoxy-2-propanol is reacted with hydrogen peroxide over a TS-1 catalyst. patsnap.com The reaction temperature influences both conversion and yield. For example, as the temperature increases from 30°C to 50°C, the conversion of 1-methoxy-2-propanol increases, but the yield of this compound may peak at an intermediate temperature due to the formation of side products at higher temperatures. Under optimized conditions, selectivities greater than 95% can be achieved.
Table 1: Performance of TS-1 Catalyzed Oxidation of 1-Methoxy-2-Propanol
| Temperature (°C) | Conversion (%) | Yield (%) |
| 30 | 70.4 | 63.1 |
| 40 | 72.3 | 64.5 |
| 50 | 75.8 | 60.9 |
Hydrogen peroxide is a commonly used oxidant in the liquid-phase synthesis of this compound from 1-methoxy-2-propanol. google.com It is considered a green oxidizing agent as its primary byproduct is water. When used with catalysts like platinum on activated carbon or TS-1 molecular sieves, hydrogen peroxide can lead to high conversion rates and selectivity under relatively mild conditions. google.com
In processes utilizing a Group 8-10 transition metal catalyst, aqueous hydrogen peroxide has been shown to achieve over 95% conversion of 1-methoxy-2-propanol with selectivities to this compound exceeding 80%. google.com Similarly, in the TS-1 catalyzed system, hydrogen peroxide is the preferred oxidant. The concentration of hydrogen peroxide and its molar ratio to the alcohol are important parameters to optimize for maximizing yield. Vanadium phosphate (B84403) catalysts have also been studied for the oxidation of 1-methoxy-2-propanol using hydrogen peroxide as the oxidant. oriprobe.com
Gas-Phase Oxidative Dehydrogenation of 1-Methoxy-2-Propanol
Gas-phase oxidative dehydrogenation is an alternative route for this compound production, which typically operates at higher temperatures than liquid-phase processes. google.com This method involves passing a vaporized mixture of 1-methoxy-2-propanol and an oxygen-containing gas over a solid catalyst. google.compatsnap.com
Various metal-based catalysts have been investigated for the gas-phase oxidative dehydrogenation of 1-methoxy-2-propanol. Early methods employed catalysts such as "calcium nickel phosphate" at temperatures around 425°C, though these often resulted in low yields. google.com Other catalysts include silver/copper combinations, which operate at high temperatures of 450-700°C. google.com Supported Group 8-10 transition metals have also been used in vapor-phase oxidations at temperatures between 225-600°C. google.com
A method using an electrolytic silver catalyst has been described where a vaporized mixture of 1-methoxy-2-propanol and oxygen is passed through a catalytic bed. patsnap.comgoogle.com This process can achieve high conversion rates, up to 98%, with selectivities for this compound reaching 70% at temperatures between 300-600°C. patsnap.com Another approach uses a nickel and chromium catalyst on a gamma-alumina support for continuous dehydrogenation at 200-300°C. google.com
Table 2: Catalysts and Conditions for Gas-Phase Oxidative Dehydrogenation
| Catalyst | Temperature (°C) | Oxidant | Reported Conversion/Selectivity |
| Calcium Nickel Phosphate google.com | 425 | Air | Low yields (<2%) |
| Silver/Copper google.com | 450-700 | Air | - |
| Supported Group 8-10 Metals google.com | 225-600 | Air | - |
| Electrolytic Silver patsnap.comgoogle.com | 300-600 | Oxygen/Air | Up to 98% conversion, 70% selectivity |
| Nickel/Chromium on γ-Alumina google.com | 200-300 | - | - |
Electrolytic Silver Catalysis for Continuous Processes
The synthesis of this compound via gas-phase oxidative dehydrogenation of 1-methoxy-2-propanol can be effectively achieved using electrolytic silver as a catalyst in a continuous process. google.compatsnap.com This method is noted for its simple and continuous nature, making it a promising candidate for industrial-scale production. google.com In this process, vaporized 1-methoxy-2-propanol is mixed with oxygen and passed through a catalyst bed containing electrolytic silver. google.compatsnap.com
The reaction is typically conducted at temperatures ranging from 300 to 600°C and pressures between 0 and 0.1 MPa. google.com Under these conditions, the conversion of 1-methoxy-2-propanol can reach as high as 98%, with a selectivity towards this compound of up to 70%. google.com The molar ratio of oxygen to 1-methoxy-2-propanol is a critical parameter, generally maintained between 0.25 and 1.50. google.com The use of silver as a catalyst is well-established in industrial oxidative dehydrogenation processes, such as the production of formaldehyde (B43269) from methanol (B129727). silverinstitute.orgmdpi.com The unique properties of silver nanomaterials contribute to their catalytic activity, selectivity, and stability. nih.govrsc.org
Research has demonstrated that even with variations in reaction conditions, high conversion rates can be maintained. For instance, at a reaction temperature of 465°C, a 96.77% conversion of 1-methoxy-2-propanol was achieved, with a this compound selectivity of 62.29%. google.com Another example at 300°C showed a conversion rate of 68.83% and a selectivity of 73.02%. patsnap.com These findings underscore the robustness of electrolytic silver as a catalyst for the continuous synthesis of this compound. google.com
Table 1: Performance of Electrolytic Silver Catalysis in this compound Synthesis google.compatsnap.com
| Reaction Temperature (°C) | O₂:Alcohol Molar Ratio | Liquid Hourly Space Velocity (h⁻¹) | Conversion of 1-methoxy-2-propanol (%) | Selectivity of this compound (%) |
|---|---|---|---|---|
| 300 | 1.25 | 5.45 | 68.83 | 73.02 |
| 390 | 1.25 | 5.45 | 96.32 | 58.20 |
| 390 | 1.00 | 2.73 | 95.72 | 57.12 |
Dehydrogenation and Alkylation Approaches to this compound
Fixed-Bed Catalytic Dehydrogenation Processes
Fixed-bed catalytic dehydrogenation is a significant pathway for producing this compound from 1-methoxy-2-propanol. patsnap.com This process involves passing the preheated and vaporized raw material through a fixed-bed reactor filled with a suitable dehydrogenation catalyst. patsnap.com Various catalysts have been investigated to optimize this reaction, which is typically endothermic and requires an external heat supply. patsnap.commdpi.com
One approach utilizes a copper-based catalyst, specifically CuZnAlOx, in a fixed-bed reactor for the direct dehydrogenation of 1-methoxy-2-propanol. gychbjb.com This catalyst demonstrated a 48.6% conversion of propylene (B89431) glycol methyl ether and a high selectivity of 99.1% for this compound. gychbjb.com Another patented process describes a continuous production method using a dehydrogenation catalyst where the conversion rate of 1-methoxy-2-propanol can exceed 70% with a selectivity for this compound greater than 98%. patsnap.com This process operates at a reaction temperature of 220-350°C and a pressure of 0-1.0 MPa. patsnap.com The modeling and simulation of fixed-bed reactors are crucial for optimizing performance and understanding the relationship between catalyst effectiveness and reactor conditions. mdpi.comarizona.eduresearchgate.net
The use of structured monolithic catalysts as an alternative to conventional fixed-bed reactors has been explored to improve productivity by decreasing contact time. unimi.it In the context of this compound, a continuous process involving a fixed-bed catalyst for the dehydrogenation of propylene glycol methyl ether mixed with water is conducted at 200-300°C and 0.04-0.08 MPa. google.com The gas-phase oxidative dehydrogenation over an electrolytic silver catalyst in a stainless steel fixed-bed reactor also represents this process type. google.com
Table 2: Comparison of Fixed-Bed Dehydrogenation Catalyst Systems patsnap.comgychbjb.com
| Catalyst System | Raw Material | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Dehydrogenation Catalyst | 1-methoxy-2-propanol | 220-350 | 0-1.0 | >70 | >98 |
Multi-Step Synthetic Routes (e.g., via propylene oxide and methanol)
A prevalent multi-step synthesis for this compound begins with the reaction between propylene oxide and methanol to produce 1-methoxy-2-propanol (also known as propylene glycol methyl ether). google.comgoogle.com This intermediate is then converted to this compound through an oxidation or dehydrogenation step. google.comgoogle.com This route is significant because it starts from readily available bulk chemicals.
In the first step, propylene oxide and methanol react, often in the presence of a catalyst. google.comgoogle.com A continuous process utilizing a fixed-bed catalyst, such as a strongly basic anion exchange resin, can be employed for this etherification. google.com The reaction is typically carried out at temperatures of 60-70°C and pressures of 0.3-0.5 MPa, with a molar ratio of propylene oxide to methanol between 1:1 and 1:4. google.com Another method uses a microreactor system where propylene oxide and methanol react at 100-130°C, achieving yields of 95-99% for 1-methoxy-2-propanol. google.com
The second step involves the conversion of the resulting 1-methoxy-2-propanol to this compound. This can be achieved through catalytic dehydrogenation, as described previously, or through oxidation. google.com For instance, a continuous-flow system using sodium hypochlorite (B82951) (NaClO) in a microreactor can oxidize 1-methoxy-2-propanol at 15-35°C, yielding this compound in 7-10 minutes with an 84-85% yield. google.com This multi-step approach, particularly when integrated with continuous flow technology, allows for a highly controlled and efficient production process. google.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is essential for developing more sustainable and environmentally benign methods for this compound production. sigmaaldrich.comcore.ac.uk These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency throughout the synthetic process. acs.orgacs.org
Key green chemistry principles relevant to this compound synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled, minimizing waste. acs.org The synthesis of this compound heavily relies on catalysts like electrolytic silver and copper-based systems, which enhance selectivity and allow for continuous processing, thereby reducing the generation of byproducts. google.compatsnap.comgychbjb.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Dehydrogenation reactions, for example, can have high atom economy, as the primary byproduct is hydrogen, which can potentially be captured and used. patsnap.com
Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.comskpharmteco.com While starting materials like propylene oxide have inherent hazards, process intensification and continuous flow systems can minimize the volume of hazardous material present at any given time, enhancing safety. google.comvapourtec.com
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org While many this compound synthesis methods require elevated temperatures, the development of more active catalysts could lower these energy demands. google.compatsnap.com Continuous flow microreactors offer superior heat transfer, leading to more efficient energy use compared to traditional batch reactors. vapourtec.comfrontiersin.org
Reduce Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org Direct catalytic dehydrogenation or oxidation of 1-methoxy-2-propanol to this compound is an example of a direct conversion that avoids complex protection/deprotection steps. patsnap.comgychbjb.com
By considering these principles, chemists and engineers can design this compound production processes that are not only economically viable but also environmentally responsible. skpharmteco.com
Process Intensification and Continuous Flow Methodologies in this compound Production
Process intensification aims to create smaller, cleaner, and more energy-efficient manufacturing processes. vapourtec.com In the context of this compound synthesis, this is often achieved through the adoption of continuous flow methodologies, which offer significant advantages over traditional batch processing. frontiersin.orgunito.it
Continuous flow systems, such as microreactors and fixed-bed reactors, are central to modern this compound production methods. google.comgoogle.com These systems provide superior heat and mass transfer, which allows for better control over reaction parameters like temperature and pressure. vapourtec.comuni-hannover.de This enhanced control can lead to higher yields, improved selectivity, and increased safety, particularly when dealing with exothermic reactions or hazardous materials. google.comfrontiersin.org
A notable example is the two-stage microreactor system for producing this compound from propylene oxide and methanol. google.com In the first stage, 1-methoxy-2-propanol is synthesized with a yield of up to 99%. The subsequent oxidation in a second microreactor yields this compound with up to 85% efficiency. The entire process is continuous, significantly reducing reaction times compared to batch methods. google.com
Similarly, continuous processes using fixed-bed catalysts for both the initial etherification of propylene oxide and the final dehydrogenation to this compound have been developed. google.com These methods are designed to be simple, produce fewer impurities, and eliminate byproducts. google.com The use of electrolytic silver catalysts in continuous gas-phase dehydrogenation further illustrates the move towards intensified, continuous production. google.com By integrating synthesis and purification steps and utilizing advanced reactor designs, process intensification offers a pathway to more efficient, safer, and cost-effective this compound manufacturing. vapourtec.comuni-hannover.de
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methoxy-2-propanol |
| Propylene oxide |
| Methanol |
| Oxygen |
| Silver |
| Propylene glycol methyl ether |
| Sodium hypochlorite |
| Hydrogen |
| Copper |
| CuZnAlOx |
Chemical Reactivity and Transformation Pathways of Methoxyacetone
Carbonyl Reactivity of Methoxyacetone
The carbonyl group is a central feature of this compound's chemical identity, making it a target for various nucleophilic attacks and related reactions characteristic of ketones.
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic nature of the carbonyl carbon in this compound facilitates nucleophilic addition reactions. wikipedia.org For instance, in atmospheric chemistry, hydroxyl (OH) radicals can add to the carbonyl carbon. This addition is often a prelude to reactions with molecular oxygen, forming peroxy radicals that are significant intermediates in atmospheric oxidation processes.
In a synthetic laboratory setting, nucleophiles like Grignard reagents or organolithium compounds readily add to the carbonyl group to form tertiary alcohols. thermofisher.com The addition of a cyanide ion, typically from a source like hydrogen cyanide or sodium cyanide, results in the formation of a cyanohydrin, a versatile intermediate for further chemical synthesis. wikipedia.org
Enolization and Alpha-Proton Reactivity
Similar to other ketones possessing alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. The protons on the methyl group adjacent to the carbonyl are acidic and can be abstracted by a base to form an enolate. This enolization is a critical preliminary step for many condensation reactions involving this compound. magritek.com The resulting enolate is a potent nucleophile. While the methoxy (B1213986) group can influence the regioselectivity of enolate formation, the methyl protons are generally more acidic and accessible. cdnsciencepub.comresearchgate.net Studies have reported pK_Enol_ values for the enolization of this compound at both the CH2 and CH3 positions. cdnsciencepub.comresearchgate.net
This compound in Condensation Reactions
This compound is a valuable component in various condensation reactions, particularly those that form new carbon-carbon bonds.
Aldol (B89426) Condensation with Aldehydes (e.g., Proline Catalysis)
This compound can act as a donor in aldol condensation reactions with a variety of aldehydes. organic-chemistry.org A well-documented example is the organocatalytic aldol reaction, frequently catalyzed by amino acids such as proline. illinois.eduyoutube.com In these reactions, this compound combines with an aldehyde, for example, p-nitrobenzaldehyde, to create a β-hydroxy ketone. illinois.edu Proline has been shown to be an efficient catalyst for this transformation, often resulting in high yields of the aldol product. nih.gov
The reaction is initiated by the formation of an enamine intermediate from this compound and proline. This enamine then attacks the aldehyde. The utility of this compound as a donor has been demonstrated with a range of both aromatic and aliphatic aldehydes, highlighting its versatility in C-C bond formation. illinois.edu
Mechanism and Stereoselectivity in this compound Condensation Reactions
The mechanism of the proline-catalyzed aldol condensation between this compound and aldehydes has been a topic of considerable study. up.ac.zalibretexts.org The catalytic cycle is generally accepted to begin with the formation of an enamine from proline and this compound. up.ac.za This enamine then acts as the nucleophile, attacking the aldehyde. The final step is hydrolysis, which releases the aldol product and regenerates the proline catalyst. libretexts.org
A significant feature of these reactions is their stereoselectivity. mdpi.com The use of a chiral catalyst, such as L-proline or D-proline, can induce asymmetry in the product, leading to the preferential formation of one enantiomer. youtube.com The stereochemical outcome is dictated by the transition state geometry, which is controlled by the catalyst. For instance, in the proline-catalyzed reaction of this compound with p-nitrobenzaldehyde, high enantioselectivities have been reported. illinois.edu The specific stereoisomer (R or S) produced depends on whether L-proline or D-proline is employed as the catalyst. youtube.com
Oxidation and Reduction Chemistry of this compound
The carbonyl group of this compound can undergo both oxidation and reduction, leading to different classes of compounds.
The reduction of the ketone in this compound yields 1-methoxy-2-propanol (B31579). This can be accomplished using various reducing agents, including sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). saskoer.ca Catalytic hydrogenation using metal catalysts such as platinum, palladium, or nickel is also an effective method. google.com
The oxidation of this compound is more complex. While ketones are generally less susceptible to oxidation than aldehydes, they can be oxidized under more forceful conditions, leading to the cleavage of carbon-carbon bonds. Strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate can break down this compound into smaller molecules like acetic acid and carbon dioxide. In the atmosphere, photo-oxidation is a key degradation pathway for this compound, where reaction with hydroxyl radicals can produce methylglyoxal (B44143) and other oxygenated products. researchgate.net Various methods for the synthesis of this compound via the oxidation of 1-methoxy-2-propanol have been developed, utilizing reagents such as hydrogen peroxide with a transition metal catalyst, or chlorine. google.compatsnap.comgoogle.com
| Oxidation/Reduction of this compound | Reagents/Conditions | Product(s) |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Catalytic Hydrogenation (Pt, Pd, or Ni) | 1-Methoxy-2-propanol |
| Oxidation | Potassium permanganate, Potassium dichromate | Acetic acid, Carbon dioxide |
| Photo-oxidation (atmospheric) | Hydroxyl radicals (OH) | Methylglyoxal, other oxygenated products |
Advanced Chemical Transformations for this compound Functionalization
This compound's bifunctional nature, possessing both a ketone and an ether group, allows for a variety of advanced chemical transformations to introduce new functional groups and construct more complex molecular architectures. These reactions go beyond simple oxidation or reduction, leveraging the unique reactivity of the this compound scaffold.
One significant area of functionalization involves leveraging the acidity of the α-protons adjacent to the carbonyl group to form enolates. These enolates are powerful nucleophiles for carbon-carbon bond formation. Research has shown that this compound can be used in the synthesis of doubly borylated enolates, which are key intermediates in double aldol reactions. sigmaaldrich.com This highlights its utility as a building block in stereoselective synthesis. The reaction of this compound with aldehydes, such as 4-nitrobenzaldehyde (B150856) and benzaldehyde, demonstrates its participation in aldol condensation reactions to create larger, functionalized molecules. researchgate.net
Photochemical transformations offer another pathway for the functionalization of this compound. Under UV irradiation (specifically at 3130 Å), this compound undergoes decomposition primarily through a Norrish Type II mechanism. researchgate.net This process results in the formation of acetone (B3395972) and formaldehyde (B43269) as the main products. researchgate.netnih.gov Further photolysis can lead to a Norrish Type I photoreaction, causing decarbonylation and the formation of carbon monoxide. nih.gov The quantum yield for acetone formation in this process has been measured at 0.32. researchgate.net
Transition-metal-catalyzed C–H bond activation represents a modern and efficient strategy for molecular functionalization. acs.org While specific applications directly to this compound are an emerging area, the principles can be applied by analogy to similar carbonyl compounds. For instance, visible light-promoted dual organo/photoredox catalysis has been successfully used for the β-functionalization of cyclic ketones with aryl ketones, a process that could potentially be adapted for this compound. acs.orgcnr.it Such methods allow for the direct formation of C-C bonds at positions that are typically unreactive, avoiding the need for pre-functionalized substrates.
Furthermore, this compound can serve as a synthon for the creation of various heterocyclic compounds, which are pivotal structures in medicinal and materials chemistry. researchgate.netmdpi.comresearchgate.netrsc.org By reacting with appropriate partners, the carbonyl group and the adjacent carbon atoms can be incorporated into ring systems. For example, condensation reactions with dinucleophiles like hydrazines or ureas could lead to the formation of pyrazoles or pyrimidines, respectively.
The table below summarizes key advanced transformations for the functionalization of this compound based on established reactivity.
Table 1: Advanced Chemical Transformations of this compound
| Reaction Type | Reagents/Catalysts | Key Products | Research Findings |
|---|---|---|---|
| Aldol Condensation | Aldehydes (e.g., 4-nitrobenzaldehyde, benzaldehyde) | β-Hydroxy ketones | This compound acts as a nucleophile via its enolate form to create new C-C bonds. researchgate.net |
| Enolate Borylation | Boronating agents | Doubly borylated enolates | Serves as a key intermediate for subsequent double aldol reactions, demonstrating its utility in complex synthesis. sigmaaldrich.com |
| Photolysis (Norrish Type II) | UV Light (3130 Å) | Acetone, Formaldehyde | The primary photochemical decomposition pathway with a reported acetone quantum yield of 0.32. researchgate.netnih.gov |
| Photolysis (Norrish Type I) | UV Light | Carbon Monoxide | Occurs as a subsequent photodecarbonylation reaction following initial photolysis. nih.gov |
Advanced Spectroscopic Characterization of Methoxyacetone and Methoxyacetophenone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled technique for determining the carbon-hydrogen framework of organic compounds. High-resolution 1D and 2D NMR experiments offer detailed insights into the chemical environment of individual nuclei and their connectivity.
High-Resolution 1H, 13C, and 17O NMR Studies of Methoxyacetone and Methoxyacetophenone Isomers
High-resolution NMR spectroscopy provides precise chemical shift and coupling constant data, which are fundamental for the structural verification of this compound and the differentiation of methoxyacetophenone isomers.
This compound:
The 1H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three types of protons in the molecule. The methyl protons of the acetyl group (CH3-C=O) typically appear as a singlet, as do the protons of the methoxy (B1213986) group (CH3-O-). The methylene protons (-CH2-) adjacent to the carbonyl and methoxy groups also present as a singlet.
The 13C NMR spectrum of this compound displays four signals, corresponding to the four carbon atoms in different chemical environments: the carbonyl carbon, the methylene carbon, the methoxy carbon, and the acetyl methyl carbon.
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CH3-C=O | 2.15 | 26.9 |
| -CH2- | 4.03 | 77.5 |
| CH3-O- | 3.42 | 59.2 |
| C=O | - | 206.8 |
Methoxyacetophenone Isomers:
The 1H and 13C NMR spectra of the ortho-, meta-, and para-isomers of methoxyacetophenone exhibit distinct patterns in the aromatic region, allowing for their unambiguous identification. The positions of the methoxy and acetyl substituents on the benzene (B151609) ring influence the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts and coupling patterns.
| Isomer | Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 2-Methoxyacetophenone | -COCH3 | 2.62 (s, 3H) | 31.8 |
| -OCH3 | 3.91 (s, 3H) | 55.4 | |
| Aromatic-H | 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H) | 111.6, 120.5, 128.3, 130.3, 133.6, 158.9 | |
| C=O | - | 199.8 | |
| 3-Methoxyacetophenone | -COCH3 | 2.60 (s, 3H) | 26.7 |
| -OCH3 | 3.86 (s, 3H) | 55.4 | |
| Aromatic-H | 7.12 (ddd, 1H), 7.39 (t, 1H), 7.49 (m, 1H), 7.56 (m, 1H) | 112.4, 119.5, 121.1, 129.6, 138.4, 159.9 | |
| C=O | - | 197.8 | |
| 4-Methoxyacetophenone | -COCH3 | 2.53 (s, 3H) | 26.3 |
| -OCH3 | 3.84 (s, 3H) | 55.4 | |
| Aromatic-H | 6.91 (d, 2H), 7.91 (d, 2H) | 113.7, 130.3, 130.6, 163.5 | |
| C=O | - | 196.8 |
17O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the 17O nucleus, can provide valuable information on the electronic environment of the oxygen atoms in the carbonyl and methoxy groups. The chemical shifts in 17O NMR are highly sensitive to the nature of the chemical bonding and conjugation effects.
2D NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling relationships. In methoxyacetophenone isomers, COSY spectra would show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern. For this compound, no COSY correlations would be observed as there are no vicinal or geminal protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C). This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. For instance, the methylene proton signal in this compound at 4.03 ppm would show a correlation to the carbon signal at 77.5 ppm.
Quantitative NMR Applications in Chemical Analysis
Quantitative NMR (qNMR) has emerged as a powerful analytical tool for determining the purity and concentration of chemical substances with high accuracy and precision. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
By using a certified internal standard with a known concentration, the absolute quantity of an analyte in a sample can be determined. For this compound, a well-resolved singlet, such as the acetyl methyl signal, can be used for quantification against an internal standard like maleic acid or dimethyl sulfone. This approach allows for the accurate determination of the purity of this compound without the need for a specific reference standard of the compound itself. The validation of a qNMR method involves assessing parameters such as specificity, linearity, range, accuracy, and precision to ensure reliable results.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Analysis
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the vibrational modes of a molecule. These modes are sensitive to the molecular structure, conformation, and intermolecular interactions.
Analysis of Vibrational Modes and Assignment in this compound
The vibrational spectrum of this compound has been a subject of detailed experimental and theoretical investigations. The molecule can exist in different conformations due to rotation around the C-C and C-O single bonds. The most stable conformer is typically the one with the methoxy group in a gauche orientation relative to the carbonyl group.
The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups.
| Vibrational Mode | Frequency Range (cm-1) | Description |
| C=O stretch | 1720 - 1740 | Strong band in IR, weaker in Raman |
| C-H stretch (CH3, CH2) | 2800 - 3000 | Multiple bands |
| C-O-C stretch | 1100 - 1200 | Strong band in IR |
| CH2 bend (scissoring) | ~1450 | |
| CH3 bend (asymmetric) | ~1430 | |
| CH3 bend (symmetric) | ~1360 |
Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities of the different conformers. By comparing the calculated spectra with the experimental FT-IR and Raman data, a detailed assignment of the observed vibrational bands to specific modes of the most stable conformer can be achieved.
Conformational Stability and Intermolecular Interactions in Methoxyacetophenone Derivatives
The conformational landscape of methoxyacetophenone derivatives is influenced by the orientation of the acetyl and methoxy groups relative to the benzene ring. The planarity of the acetyl group with the aromatic ring is favored due to conjugation, but steric hindrance, particularly in the ortho-isomer, can lead to out-of-plane conformations.
Vibrational spectroscopy is a sensitive probe for studying these conformational preferences. The frequency of the C=O stretching vibration, for instance, is influenced by the degree of conjugation with the aromatic ring. Different conformers will exhibit slightly different C=O stretching frequencies.
Furthermore, intermolecular interactions, such as hydrogen bonding, play a significant role in the vibrational spectra of these molecules, especially in the condensed phase. In derivatives containing hydroxyl or amino groups, both intramolecular and intermolecular hydrogen bonds can form. For example, in 2'-hydroxy-4'-methoxyacetophenone, a strong intramolecular hydrogen bond is expected between the hydroxyl proton and the carbonyl oxygen, leading to a significant red-shift of the O-H and C=O stretching frequencies in the FT-IR spectrum.
The study of weak intermolecular interactions, such as C-H···O and C-H···π interactions, is also crucial for understanding the crystal packing of methoxyacetophenone derivatives. These interactions can be investigated by analyzing the subtle shifts and splitting of vibrational bands in the solid-state FT-IR and Raman spectra. The combination of experimental vibrational spectroscopy with computational modeling provides a powerful approach to unravel the complex interplay of conformational preferences and intermolecular forces that govern the structure and properties of these compounds.
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry of this compound reveals a distinct fragmentation pattern that provides valuable insights into its molecular structure. The electron ionization (EI) mass spectrum is characterized by several key fragments, with the most abundant ions resulting from alpha-cleavages and rearrangements.
The molecular ion peak (M+) for this compound (C4H8O2), with a molecular weight of 88.11 g/mol , is often of low intensity or absent in 70 eV EI spectra due to the molecule's propensity to fragment upon ionization. The fragmentation is dominated by the cleavage of bonds adjacent to the carbonyl group and the ether linkage.
Key Fragmentation Pathways:
Alpha-Cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group. This can occur on either side of the carbonyl.
Loss of a methyl radical (•CH3) from the molecular ion results in the formation of the methoxyacetyl cation ([CH3OCH2CO]+) at m/z 73.
Cleavage of the bond between the carbonyl carbon and the methylene group leads to the formation of the acetyl cation ([CH3CO]+) at m/z 43, which is a very common and stable fragment for methyl ketones. This is often one of the most intense peaks in the spectrum.
Cleavage adjacent to the Ether Oxygen: Fragmentation can also be initiated by the ether functional group.
Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH3), leading to a fragment at m/z 57, corresponding to the [CH3COCH2]+ ion.
A significant peak is consistently observed at m/z 45, which corresponds to the methoxymethyl cation ([CH2OCH3]+). This fragment arises from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, followed by charge retention on the methoxymethyl fragment. This is typically the base peak in the spectrum, indicating its high stability.
The relative abundance of these fragments provides a fingerprint for the identification of this compound. The high abundance of the m/z 45 and m/z 43 fragments is particularly characteristic.
| m/z | Relative Abundance (%) | Proposed Fragment Ion | Formula |
|---|---|---|---|
| 45 | 100 | Methoxymethyl cation | [CH2OCH3]+ |
| 43 | ~77 | Acetyl cation | [CH3CO]+ |
| 58 | ~36 | Rearrangement product | [C2H2O2]+• |
| 29 | ~15 | Ethyl cation / Formyl cation | [C2H5]+ / [CHO]+ |
| 15 | ~13 | Methyl cation | [CH3]+ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions associated with its carbonyl chromophore. Like other ketones, this compound exhibits characteristic absorption bands in the UV region corresponding to the excitation of electrons from non-bonding and bonding orbitals to anti-bonding orbitals.
The spectrum is primarily defined by two types of electronic transitions:
n → π* Transition: This is a low-energy transition involving the promotion of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the carbonyl oxygen, to the anti-bonding π* orbital of the C=O double bond. This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε). For simple aliphatic ketones, this band typically appears in the region of 270-300 nm. Studies have shown that this compound undergoes photolysis when irradiated with UV light in the 300–260 nm range, which is consistent with the presence of this n → π* absorption band.
π → π* Transition: This is a higher-energy transition that involves the excitation of an electron from the bonding π orbital of the carbonyl group to the anti-bonding π* orbital. This transition is symmetry-allowed and therefore gives rise to a strong absorption band (high molar absorptivity, ε). This band is typically observed at shorter wavelengths, usually below 200 nm for simple ketones.
The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift (blue shift) to shorter wavelengths, while the π → π* transition may experience a bathochromic shift (red shift) to longer wavelengths. The methoxy group, being an auxochrome, can also have a slight influence on the electronic transitions of the carbonyl chromophore.
| Transition | Approximate Wavelength (λmax) | Molar Absorptivity (ε) | Orbital Promotion |
|---|---|---|---|
| n → π | ~270-300 nm | Low (e.g., 10-100 L mol⁻¹ cm⁻¹) | Non-bonding (O lone pair) to π (C=O) |
| π → π | <200 nm | High (e.g., 1,000-10,000 L mol⁻¹ cm⁻¹) | π (C=O) to π (C=O) |
Specialized Spectroscopic Techniques (e.g., Pulsed Jet-Expansion Fourier Transform Microwave Spectroscopy)
Pulsed jet-expansion Fourier transform microwave (FTMW) spectroscopy has been employed to provide a highly detailed characterization of the rotational spectra and conformational landscape of this compound. This high-resolution technique allows for the precise determination of molecular rotational constants, which in turn provides information about the molecule's geometry and the potential energy barriers between different conformers.
Computational studies have predicted the existence of multiple conformers of this compound, arising from internal rotations around the C-C and C-O single bonds. However, experimental studies using FTMW spectroscopy have definitively identified the most stable conformer in the gas phase. The high resolution of this technique allows for the resolution of fine and hyperfine structures in the rotational spectrum, which can arise from interactions such as the internal rotation of the methyl groups.
For the most stable conformer of this compound, the rotational constants (A, B, and C) have been determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule about its principal axes.
Research Findings from Pulsed Jet-Expansion FTMW Spectroscopy:
Conformational Analysis: The experimental spectra have confirmed the dominance of a single, most stable conformer of this compound under the cold conditions of the jet expansion. This conformer corresponds to the global minimum on the potential energy surface.
Rotational Constants: The precise rotational constants for the ground vibrational state of the most abundant isotopologue of this compound have been determined. These constants are crucial for the unambiguous identification of this compound in complex gas-phase mixtures, such as in interstellar space.
Internal Rotation: The high-resolution spectra exhibit splittings due to the internal rotation of the methyl groups. Analysis of these splittings provides information about the barrier heights for internal rotation, offering insights into the intramolecular forces that govern the molecule's flexibility.
| Parameter | Description | Significance |
|---|---|---|
| Rotational Constants (A, B, C) | Constants related to the moments of inertia about the principal axes. | Provide precise information about the molecular geometry and are used for molecular identification. |
| Centrifugal Distortion Constants | Corrections to the rigid rotor model that account for the stretching of bonds during rotation. | Allow for a more accurate prediction of rotational transition frequencies. |
| Internal Rotation Parameters | Parameters that describe the splittings in the rotational spectra due to the internal rotation of methyl groups. | Provide information on the barrier heights to internal rotation and intramolecular dynamics. |
Computational Chemistry and Theoretical Studies of Methoxyacetone and Methoxyacetophenone Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules. irjweb.com It is favored for its balance of computational cost and accuracy, providing reliable results for a wide range of chemical systems. researchgate.net DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational spectra, and analyzing frontier molecular orbitals, which are crucial for understanding chemical reactivity. irjweb.com
Geometry Optimization and Molecular Conformation Analysis
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. stackexchange.com For molecules with flexible bonds, such as methoxyacetone, multiple conformers may exist. DFT methods, like B3LYP, are commonly used to optimize the geometries of these conformers and determine their relative stabilities. nih.gov
Table 1: Example of Optimized Geometrical Parameters from DFT Calculations (Illustrative for a Methoxyacetophenone Derivative)
| Parameter | Bond Length (Å) / Angle (°) |
| C-O (methoxy) | 1.36 |
| C-C (ring) | 1.39 - 1.41 |
| C=O (acetyl) | 1.23 |
| C-C-O (acetyl) | 120.5 |
| C-O-C (methoxy) | 117.8 |
Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.
Vibrational Frequency Calculations and Spectral Assignment
Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. q-chem.com By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can correlate theoretical predictions with experimental observations. science.gov DFT methods have been shown to provide excellent agreement with experimental vibrational data, especially when scaling factors are applied to account for anharmonicity and other systematic errors. nih.gov
For methoxyacetophenone derivatives, DFT calculations have been successfully used to assign the fundamental vibrational modes. researchgate.netnih.gov For example, the characteristic stretching frequency of the carbonyl group (C=O) is a strong indicator of the local chemical environment and intermolecular interactions. nih.gov Theoretical calculations can precisely predict this frequency and how it shifts in the presence of different solvents or substituents, aiding in the analysis of experimental spectra. nih.gov
Table 2: Calculated vs. Experimental Vibrational Frequencies for a Methoxyacetophenone Derivative (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
| C=O Stretch | 1680 | 1675 |
| C-O-C Stretch (methoxy) | 1250 | 1245 |
| CH₃ Rock | 1020 | 1018 |
| Ring Breathing | 815 | 810 |
Note: This table is illustrative. The data represents typical correlations found in studies of similar molecules.
Electronic Structure Analysis (HOMO-LUMO Energies, Charge Transfer)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com
DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. dergipark.org.trphyschemres.org This analysis can reveal potential sites for electrophilic and nucleophilic attack and explain charge transfer phenomena within the molecule. dergipark.org.tr For instance, in methoxyacetophenone derivatives, the HOMO is often localized on the aromatic ring and the methoxy (B1213986) group, while the LUMO may be centered on the acetyl group, indicating a potential pathway for intramolecular charge transfer upon electronic excitation.
Table 3: Frontier Molecular Orbital Energies (Illustrative)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Methoxyacetophenone | -6.5 | -1.8 | 4.7 |
| This compound | (Requires specific calculation) | (Requires specific calculation) | (Requires specific calculation) |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity towards charged species. uni-muenchen.dechemrxiv.org The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are susceptible to electrophilic and nucleophilic attack, respectively. chemrxiv.orgresearchgate.net
This technique is valuable for predicting the sites of intermolecular interactions. nih.gov For a molecule like this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or hydrogen bond donors. wolfram.com Conversely, regions around the hydrogen atoms would exhibit positive potential. DFT calculations are used to generate these maps, providing a powerful tool for understanding and predicting chemical behavior. researchgate.net
Conformational Analysis and Potential Energy Surfaces (PES)
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. um.es For flexible molecules, mapping the potential energy surface (PES) as a function of key dihedral angles provides a comprehensive understanding of the conformational landscape. chemshell.orgresearchgate.net
A PES scan involves systematically changing specific torsional angles and calculating the energy at each point, revealing the locations of energy minima (stable conformers) and transition states that connect them. nih.gov For this compound, key torsions would include rotation around the C-C and C-O single bonds. Computational studies on related molecules, such as lignin (B12514952) model compounds, have utilized PES scans to understand the conformational preferences of methoxy groups adjacent to other functionalities. researchgate.net This analysis is crucial for determining the dominant conformers present under different conditions and their potential role in chemical reactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. mdpi.comnih.gov By mapping the reaction coordinates and calculating the associated energy barriers, researchers can elucidate the step-by-step mechanism of a transformation. northeastern.edu
For reactions involving this compound, such as aldol (B89426) reactions or its behavior on catalytic surfaces, computational modeling can provide invaluable insights. researchgate.net For example, DFT calculations can be used to model the transition state of a reaction, revealing the key interactions that stabilize it and determine the reaction's selectivity. ucl.ac.uk This approach has been used to understand the adsorption and reaction of methoxyacetophenone on silicon surfaces, where DFT was employed to calculate adsorption energies for various possible configurations and to identify the most likely reaction pathways. ucl.ac.uk Such studies are fundamental to designing more efficient catalysts and controlling reaction outcomes. nih.gov
Transition State Characterization
In computational chemistry, the characterization of a transition state is fundamental to understanding the mechanisms and kinetics of chemical reactions. fiveable.me A transition state represents the point of highest energy along the reaction coordinate, a first-order saddle point on the potential energy surface. github.io At this point, the molecular structure is at a maximum of energy in the direction of the reaction coordinate and at a minimum in all other directions. github.io The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. fiveable.me
Locating and characterizing these fleeting structures is a significant challenge due to their transient nature. mit.edu Computationally, this is achieved through various algorithms that explore the potential energy surface. These methods typically involve geometry optimization techniques, such as the Newton-Raphson and quasi-Newton methods, which aim to find a stationary point where the gradient of the energy vanishes. fiveable.megithub.io To specifically locate a transition state, the optimization must identify a structure that possesses one and only one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy), which corresponds to the imaginary vibrational frequency of the reaction coordinate. github.io
Common computational practices include:
Constrained Optimizations: A coordinate involved in the reaction, such as a bond length or angle, is systematically changed (a relaxed coordinate scan) to generate an initial guess of the transition state geometry, which is typically the highest energy structure found during the scan. github.io
Surface Walking Algorithms: Methods like the nudged elastic band (NEB) or the dimer method are employed to "walk" across the potential energy surface from reactants to products, refining a path and identifying the highest energy point. fiveable.mearxiv.org
Quantum Chemistry Methods: Electronic structure methods, particularly Density Functional Theory (DFT), are widely used to calculate the potential energy surfaces and the properties of the transition states. fiveable.memit.edu
Recent advancements have seen the application of machine learning and generative AI to predict transition state structures much more rapidly than traditional quantum chemistry methods, which can be computationally intensive. mit.eduarxiv.org These models can accelerate the discovery process for new reactions and catalysts. mit.edu
Adsorption Studies of Methoxyacetophenone on Semiconductor Surfaces (e.g., Si(001))
The functionalization of semiconductor surfaces with organic molecules is a cornerstone of developing advanced organic-inorganic interfaces. ucl.ac.uk Studies on the adsorption of p-methoxyacetophenone on the silicon Si(001) surface reveal highly selective and coverage-dependent behavior. ucl.ac.ukacs.org These investigations combine experimental techniques like X-ray photoelectron spectroscopy (XPS) with theoretical density functional theory (DFT) calculations to elucidate the adsorption mechanism. ucl.ac.ukacs.org
At low molecular coverage, the chemisorption of p-methoxyacetophenone onto the clean Si(001) surface is primarily driven by the dissociation of the methoxy group (CH₃–O). ucl.ac.ukacs.org This process results in the formation of two distinct and stable adsorbate structures on the silicon surface. ucl.ac.uk However, as the molecular coverage increases, the surface footprint required for this dissociation pathway becomes unavailable. acs.org This steric hindrance leads to a change in the adsorption mechanism, favoring the formation of less thermodynamically stable adsorbates that are datively bonded to the silicon surface and occupy a smaller footprint. acs.org
The selective nature of this coverage-dependent reaction is a promising characteristic for the controlled design of functional interfaces on silicon. acs.org Analysis of the O(1s) XPS spectra provides evidence for the different bonding environments at varying exposures.
| Exposure (Langmuirs) | Peak 1 Binding Energy (eV) | Peak 2 Binding Energy (eV) | Reference |
|---|---|---|---|
| 0.18 L | 531.4 | 532.1 | ucl.ac.uk |
Table 1: O(1s) XPS peak positions for p-methoxyacetophenone adsorbed on a Si(001) surface at low coverage. These values are comparable to those reported for acetaldehyde (B116499) and acetone (B3395972) adsorption on Si(001). ucl.ac.uk
Solvation Effects and Intermolecular Interactions Modeling
Several computational models are used to simulate solvation and intermolecular interactions:
Continuum Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. diva-portal.orgmdpi.com This method is efficient for calculating the bulk electrostatic effects of the solvent on the solute.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, typically in a "supermolecule" approach that allows for the detailed study of specific solute-solvent interactions like hydrogen bonding. diva-portal.org This is more computationally demanding but provides a more accurate picture of the local solvation environment.
Hybrid Models: Some methods combine explicit solvent molecules for the first solvation shell with a continuum model for the bulk solvent to balance accuracy and computational cost.
External Electric Field: The collective electrostatic effect of solvent dipoles can be simulated by applying an external electric field to the solute molecule in a gas-phase calculation. mdpi.com This approach can effectively model changes in the solute's electron density due to the solvent environment. mdpi.com
Thermodynamic Models: The van't Hoff equation can be used to calculate thermodynamic properties of dissolution, such as enthalpy (ΔH°sol), Gibbs free energy (ΔG°sol), and entropy (ΔS°sol), from solubility data at different temperatures, providing a macroscopic view of the solvent effect. researchgate.net
These models are crucial for understanding how intermolecular forces, such as van der Waals forces and hydrogen bonds, compete with and influence the intrinsic properties of a molecule in a condensed phase. nsf.gov For instance, the combined effect of multiple weak solute-solvent interactions can compete with or even disrupt covalent bonds within molecular clusters. nsf.gov
Quantum Chemical Studies and Non-Linear Optical (NLO) Properties
Non-linear optics (NLO) describes the changes in the optical properties of a material in the presence of intense light, a phenomenon with significant applications in telecommunications, data storage, and photonics. nih.gov Organic molecules, in particular, have garnered interest as NLO materials due to their high NLO responses, fast response times, and the flexibility of their chemical design. mdpi.com
Quantum chemical calculations are a powerful tool for predicting and understanding the NLO properties of molecules. diva-portal.org These properties are governed by the molecule's response to an external electric field, which is quantified by polarizabilities and hyperpolarizabilities. The key NLO parameters calculated include:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Related to second-order NLO effects like second-harmonic generation.
Second Hyperpolarizability (γ): Related to third-order NLO effects.
A common strategy for designing molecules with large NLO responses is to create a structure with an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which enhances the hyperpolarizability. nih.gov
Computational methods, primarily time-dependent density functional theory (TD-DFT), are used to compute these NLO parameters. diva-portal.org It is crucial to consider environmental effects, as intermolecular interactions in condensed phases can significantly alter NLO properties compared to an isolated molecule in a vacuum. diva-portal.org Therefore, calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). diva-portal.org The results are often compared against standard NLO materials like urea (B33335) for benchmarking. mdpi.com
| Compound | μ (D) | ⟨α⟩ (10-24 esu) | γ (10-36 esu) | Reference |
|---|---|---|---|---|
| Compound I (C18H15NO3) | 4.25 | 33.91 | 85.41 | mdpi.com |
| Compound II (C18H15NO4) | 3.19 | 34.70 | 81.20 | mdpi.com |
| Urea (Reference) | - | - | - | mdpi.com |
Table 2: Example of calculated static electric properties for two coumarin (B35378) derivatives in the isolated (gas-phase) state. Such calculations help in screening molecules for potential NLO applications. mdpi.com
Applications of Methoxyacetone and Its Derivatives in Advanced Organic Synthesis and Materials Science
Methoxyacetone as a Key Intermediate in Fine Chemical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of several fine chemicals. Its reactivity, stemming from the presence of both a ketone and an ether functional group, allows for a variety of chemical transformations, making it a valuable tool for organic chemists.
Synthesis of Herbicides (e.g., Metolachlor)
One of the most significant industrial applications of this compound is its role as a key intermediate in the production of the herbicide metolachlor. ugm.ac.id Metolachlor is a widely used selective herbicide for controlling annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton. ugm.ac.idchemicalbook.com
The synthesis of metolachlor from this compound typically involves a multi-step process:
Condensation: this compound is first condensed with 2-ethyl-6-methylaniline (MEA). ossila.com
Hydrogenation: The resulting imine is then hydrogenated to produce N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine. ossila.com
Acylation: Finally, the secondary amine is acylated with chloroacetyl chloride to yield metolachlor. ossila.comresearchgate.net
The chemical structure of metolachlor contains a chiral center, and modern production methods focus on producing the more active S-enantiomer, known as S-metolachlor. ossila.com This asymmetric synthesis often involves the use of specialized chiral catalysts during the hydrogenation step. researchgate.net The large-scale production of metolachlor highlights the importance of this compound in the agrochemical industry. guidechem.com
| Reactant 1 | Reactant 2 | Key Reaction Steps | Product |
| This compound | 2-Ethyl-6-methylaniline | Condensation, Hydrogenation, Acylation | Metolachlor |
Pharmaceutical Intermediates and Biologically Active Compounds
This compound is a valuable building block in the synthesis of pharmaceutical intermediates and biologically active compounds. ossila.com Its unique structural features are utilized to create complex molecular architectures necessary for therapeutic efficacy. The transformation of ketones into amines, a process known as bio-amination in which this compound can participate, has broad applications in pharmaceutical development. guidechem.com While specific drug examples derived directly from this compound are not extensively detailed in publicly available literature, its role as a versatile intermediate is acknowledged in the field of medicinal chemistry.
Precursors for Flavors and Fragrances
While direct application of this compound as a flavor or fragrance precursor is not prominently documented, related acetone (B3395972) derivatives play a significant role in this industry. For instance, acetone is utilized for the extraction of essential oils and contributes a sweetish aroma to some formulations. researchgate.net Furthermore, compounds like 4-methoxyphenylacetone are key ingredients in perfumes, providing a sweet, floral aroma, and are also employed as flavoring agents. ossila.com The pleasant scent profile of such derivatives enhances the olfactory characteristics of various personal care products. ossila.com
Methoxyacetophenone Derivatives as Building Blocks for Specialty Materials
Derivatives of methoxyacetophenone are important precursors in the development of specialty materials, including polymers and dyes. The presence of the methoxy (B1213986) and acetophenone (B1666503) functionalities allows for a range of chemical modifications to tailor the properties of the final materials.
Precursors for Polymers and Advanced Materials
4'-Methoxyacetophenone (B371526) is a notable derivative used in polymer chemistry. It serves as a building block in the production of various polymers and resins. ugm.ac.id The incorporation of this monomer can enhance the material properties of the final polymer, such as durability and resistance to environmental factors. ugm.ac.id For example, it can be used as a reactive intermediate to improve the heat resistance and mechanical strength of specialty polymers, which are crucial in industries like automotive and electronics.
Synthesis of Dyes and Pigments
Methoxyacetophenone derivatives are valuable precursors in the synthesis of dyes and pigments. A significant application is in the preparation of chalcones, which are α,β-unsaturated ketones. ossila.com These chalcones are synthesized through an aldol (B89426) condensation reaction between a methoxyacetophenone derivative and a benzaldehyde. ossila.com
Chalcone (B49325) derivatives often exhibit fluorescence and are used as fluorescent dyes. ossila.com For instance, 3′-Fluoro-4′-methoxyacetophenone is used to prepare chalcone derivatives that serve as fluorescent dyes. ossila.com Additionally, derivatives of 4-aminoacetophenone can be used to synthesize azo dyes, a large and important class of colored organic compounds.
| Methoxyacetophenone Derivative | Reactant | Product Class | Application |
| 3′-Fluoro-4′-methoxyacetophenone | Benzaldehydes | Chalcones | Fluorescent Dyes |
| 4-Aminoacetophenone | Diazonium salts | Azo Dyes | Dyes and Pigments |
Applications in Perovskite Materials and Electrolytes
Extensive research into the composition of precursor solutions for perovskite solar cells and electrolytes for advanced batteries has explored a wide array of solvents and additives to optimize performance and stability. However, based on available scientific literature, there is currently no significant body of research demonstrating the application of this compound or its derivatives in the formulation of perovskite materials or as a component in electrolytes for batteries. The focus of solvent engineering in perovskite fabrication has largely been on controlling the crystallization of the perovskite layer through the use of various organic solvents, but this compound has not been identified as a key solvent in this area. Similarly, the development of electrolytes for lithium-ion batteries and other next-generation energy storage devices has investigated numerous organic carbonates, esters, and ethers, as well as various additives, to enhance ionic conductivity and electrode stability, yet this compound is not prominently featured in these studies.
Role in Organocatalysis and Other Catalytic Systems
While the application of this compound in perovskite and electrolyte technologies is not well-documented, its utility in the realm of organic synthesis, particularly as a substrate in catalytic reactions, has been noted in specific contexts. The reactivity of the carbonyl group and the adjacent methoxy group allows this compound to participate in various transformations, serving as a building block for more complex molecules.
This compound has been utilized as a substrate in the synthesis of doubly borylated enolates. sigmaaldrich.comchemicalbook.com This type of reaction is significant in synthetic organic chemistry as it provides a route to versatile intermediates that can be used in a variety of coupling reactions to form new carbon-carbon bonds.
Furthermore, this compound serves as a substrate in the bio-amination of ketones. chemicalbook.com This biocatalytic approach, often employing enzymes, offers a green and highly selective method for the synthesis of chiral amines, which are valuable intermediates in the pharmaceutical industry.
In a broader context of catalytic conversions of similar molecules, the reactions of α-alkoxy ketones are of interest. For instance, research on the catalytic conversion of 4'-methoxypropiophenone, a molecule that shares structural similarities with this compound, demonstrates the potential for such compounds to be transformed into valuable products like trans-anethole through cascade reactions. mdpi.com These reactions, often utilizing bifunctional catalysts, highlight the chemical pathways that could potentially be adapted for this compound.
Additionally, organocatalytic strategies have been developed for the α-alkylation of ketones, a fundamental transformation in organic synthesis. nih.govacs.org While not always specifically mentioning this compound, these methodologies provide a framework within which this compound could theoretically be employed as a substrate to introduce alkyl groups at the α-position, leading to the formation of more complex keto-ethers. The development of enantioselective organocatalytic radical α-alkylation of ketones further expands the potential synthetic utility for ketones of this class. nih.gov
The following table summarizes the catalytic reactions involving this compound and related ketones:
| Catalytic Reaction | Substrate | Product/Intermediate | Catalyst Type | Significance |
|---|---|---|---|---|
| Synthesis of Doubly Borylated Enolates | This compound | Doubly Borylated Enolates | Not Specified | Formation of versatile synthetic intermediates. sigmaaldrich.comchemicalbook.com |
| Bio-amination of Ketones | This compound | Chiral Amines | Biocatalyst (Enzyme) | Green and selective synthesis of pharmaceutical intermediates. chemicalbook.com |
| Catalytic Conversion | 4'-Methoxypropiophenone | trans-Anethole | Bifunctional Nanocatalyst | Demonstrates potential pathways for related α-alkoxy ketones. mdpi.com |
Biocatalytic and Stereoselective Transformations Involving Methoxyacetone and Analogues
Enantioselective Synthesis of Chiral Methoxyacetone Derivatives
The creation of specific stereoisomers of this compound derivatives, particularly chiral alcohols and amines, is a key focus of modern synthetic chemistry. Both metal-based catalysts and biocatalysts are employed to achieve high enantioselectivity.
One of the primary chiral derivatives synthesized from this compound is 1-methoxy-2-propanol (B31579). Asymmetric transfer hydrogenation (ATH) is a powerful method for this conversion. Tethered Ru(II) catalysts, for instance, have been used for the ATH of methoxy-substituted ketones, showing high efficiency when using a formic acid/triethylamine system. acs.org Similarly, Noyori-Ikariya type catalysts are effective for the ATH of various ketones, including ortho-methoxy acetophenone (B1666503), yielding products with high enantiomeric excess (ee). rsc.org The industrial synthesis of the herbicide (S)-metolachlor once involved the enantioselective hydrogenation of this compound as a key step, highlighting the large-scale relevance of this transformation. researchgate.net
Biocatalysis offers a green alternative for producing chiral derivatives. Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of ketones. frontiersin.orgacs.org For example, ADHs from various sources can reduce this compound to (S)-1-methoxy-2-propanol with high enantioselectivity. frontiersin.orgwhiterose.ac.uk Amine dehydrogenases (AmDHs) have also been shown to effectively synthesize (S)-1-methoxypropan-2-amine from this compound, achieving high conversion and excellent stereoselectivity. frontiersin.orgresearchgate.net In one study, using a wild-type AmDH from MsmeAmDH, a semi-preparative scale synthesis at a 150 mM concentration of this compound yielded (S)-1-methoxypropan-2-amine with 88.3% conversion and an enantiomeric excess of 98.6%. frontiersin.orgwhiterose.ac.uk
Table 1: Comparison of Catalytic Methods for Enantioselective Synthesis of this compound Derivatives
| Method | Catalyst/Enzyme | Product | Key Findings | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Tethered Ru(II) catalysts | Chiral Alcohols | Efficient for methoxy-substituted ketones using formic acid/triethylamine. | acs.org |
| Asymmetric Transfer Hydrogenation | Noyori-Ikariya catalysts | Chiral Alcohols | High enantiomeric excess for ortho-methoxy acetophenone. | rsc.org |
| Asymmetric Hydrogenation | Iridium-Xyliphos complex | (S)-Metolachlor precursor | Precursor synthesis from this compound and an aniline (B41778) derivative with 78% ee. | nih.gov |
| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | (S)-1-methoxy-2-propanol | ADHs are effective for asymmetric ketone reduction. | frontiersin.orgacs.org |
| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | (S)-1-methoxy-2-propylamine | High conversion (88.3%) and enantiomeric excess (98.6%) at preparative scale. | frontiersin.orgwhiterose.ac.uk |
Enzymatic Transformations of this compound
Enzymes, particularly transaminases, are highly effective tools for transforming this compound into valuable chiral amines. These biocatalytic processes are noted for their high selectivity and operation under mild, environmentally friendly conditions. koreascience.kr
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mbl.or.krgoogle.com this compound can serve as an amino acceptor to produce 1-methoxy-2-propylamine. The choice of the amine donor is crucial for driving the reaction equilibrium towards product formation. google.com Isopropylamine (B41738) (2-aminopropane) has been identified as a particularly effective, achiral amine donor for the stereoselective synthesis of (S)-1-methoxy-2-aminopropane from this compound using a transaminase. google.comgoogle.com The reaction converts this compound to the desired amine while the isopropylamine is converted to acetone (B3395972). google.com
Studies have demonstrated the quantitative amination of this compound to enantiopure (R)-methoxy-2-propylamine using an ω-transaminase and 2-propylamine as the amine donor in an organic solvent like MTBE, achieving full conversion in just two hours. acs.org In contrast, the same reaction in an aqueous buffer showed significantly lower conversion (30% after one day). acs.org The use of whole E. coli cells expressing a transaminase from Chromobacterium violaceum has also been explored for the amination of this compound to methoxypropylamine, using alanine (B10760859) as the amine donor. europa.eu
For biocatalysis to be economically viable on an industrial scale, enzymes must be stable and reusable. Immobilization addresses these needs by anchoring enzymes to solid supports, which simplifies product recovery, enhances enzyme stability, and allows for continuous process operations. mdpi.comnih.govresearchgate.net
Various strategies have been developed for immobilizing enzymes like transaminases and alcohol dehydrogenases. nih.govmdpi.com Common methods include physical adsorption onto carriers like silica (B1680970) gel or covalent attachment to functionalized supports, such as epoxy resins or polyvinyl alcohol (PVA) fibers. mdpi.commdpi.comnih.gov For example, whole E. coli cells expressing an (R)-selective ω-TA have been successfully immobilized on methacrylate (B99206) beads, enabling the synthesis of various α-alkoxy acetone derivatives in organic solvents with good yields. worktribe.com Immobilization can also improve an enzyme's tolerance to process conditions; covalent immobilization of an alcohol dehydrogenase on a modified PVA fibrous carrier shifted the optimal reaction pH from 7 to 9 and improved its thermostability at 60 °C. nih.gov The immobilized enzyme also retained 60% of its activity after eight uses. nih.gov
The application of immobilized enzymes in continuous flow reactors is particularly attractive for large-scale manufacturing. mdpi.comunivr.it These systems, such as packed-bed reactors (PBRs) or membrane reactors, offer better process control, higher productivity, and reduced costs compared to batch processes. worktribe.comunivr.it For instance, an immobilized ADH has been used in a flow system for five consecutive runs without loss of activity or enantioselectivity. mdpi.com Such advancements are critical for integrating biocatalytic transformations of this compound into industrial chemical production. nih.govresearchgate.net
Table 2: Immobilization Strategies for Enzymes Acting on this compound and Analogues
| Enzyme Type | Support Material | Immobilization Method | Key Advantages | Reference |
|---|---|---|---|---|
| Transaminase (TA) | Methacrylate beads | Whole-cell entrapment | Allowed synthesis in organic solvents, minimizing enzyme leaching. | worktribe.com |
| Transaminase (TA) | Epoxy-functionalized resin | Covalent attachment | Complete conversion for sitagliptin (B1680988) synthesis; reusable in flow systems. | mdpi.com |
| Alcohol Dehydrogenase (ADH) | Polyvinyl alcohol (PVA) fiber | Covalent attachment | Enhanced pH and thermal stability; retained 60% activity after 8 cycles. | nih.gov |
| Alcohol Dehydrogenase (ADH) | Silica-based supports | Adsorption & Covalent bond | High binding efficiency via adsorption; reusability in flow systems. | mdpi.com |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Isovaleraldehyde |
| 1-Methoxy-2-propanol |
| 1-Methoxy-2-propylamine |
| Acetone |
| Alanine |
| Pyruvate |
| (S)-Metolachlor |
| Formic Acid |
| Triethylamine |
| ortho-Methoxy acetophenone |
| Isopropylamine |
| MTBE (Methyl tert-butyl ether) |
Environmental and Biological Research Implications of Methoxyacetone and Selected Derivatives
Academic Studies on Environmental Fate and Degradation Pathways
Methoxyacetone, also known as 1-methoxy-2-propanone, is a chemical compound whose environmental persistence and degradation are influenced by several factors. In the atmosphere, the primary degradation processes for ketones like this compound are photolysis and reaction with hydroxyl (OH) radicals. mdpi.com The reaction with photochemically produced hydroxyl radicals is a significant pathway for the atmospheric removal of vapor-phase this compound. researchgate.net For ketones in general, this atmospheric degradation can be rapid; for instance, the half-life for the reaction of this compound's parent compound, acetone (B3395972), with OH radicals is estimated to be around 22 days. dcceew.gov.au
When released into water, the environmental fate of this compound is governed by its physical and chemical properties. Its miscibility in water suggests it can be readily dispersed in aquatic environments. canada.ca However, significant volatilization from water is not expected to be a primary removal process. canada.ca Biodegradation is considered a potential pathway for its removal from water and soil. Studies on structurally similar compounds, such as propylene (B89431) glycol methyl ether (PGME), have shown that they are often readily biodegradable. canada.ca
In soil environments, the mobility and degradation of this compound are controlled by processes such as sorption and biodegradation. mdpi.com Sorption, the process by which chemicals bind to soil particles, is a critical factor that affects a compound's availability for degradation or transport into groundwater. mdpi.comresearchgate.net The extent of sorption is influenced by soil properties, such as organic carbon content, and the chemical's own characteristics, including hydrophobicity. semanticscholar.orgmdpi.com For water-soluble compounds like this compound, movement through the soil profile is possible, where it can then be subject to microbial degradation. dcceew.gov.au
Investigation of Biological Activities of Methoxyacetophenone Derivatives
While this compound's primary relevance is in industrial and chemical synthesis, a related class of compounds, methoxyacetophenone derivatives, has been the subject of extensive biological research. These derivatives, which feature a methoxy-substituted benzene (B151609) ring attached to an acetophenone (B1666503) core, exhibit a range of pharmacological activities.
Several methoxyacetophenone derivatives have demonstrated significant antioxidant capabilities. Apocynin (4-hydroxy-3-methoxyacetophenone), a major active component from Picrorhiza kurroa, is noted for its anti-oxidative actions. frontiersin.org The synthetic chalcone (B49325) derivative 2-hydroxy-4′-methoxychalcone (AN07) has also been shown to possess antioxidant properties. tcichemicals.com Research indicates that these compounds can scavenge reactive oxygen species (ROS) and up-regulate protective antioxidant pathways, such as the Nrf2/HO-1 pathway, thereby mitigating oxidative stress. tcichemicals.com This activity is crucial as oxidative stress is implicated in numerous disease pathologies. researchgate.net The antioxidant effects of these compounds suggest their potential in protecting cells from oxidative damage. tcichemicals.comresearchgate.net
The anti-inflammatory properties of methoxyacetophenone derivatives are well-documented. Methoxyphenolic compounds, including apocynin and its derivatives, have been shown to attenuate the production of inflammatory mediators in human airway cells. slu.se For example, apocynin can inhibit the expression of various cytokines and chemokines such as CCL2, IL-6, and IL-8. slu.se Another derivative, paeonol (B1678282) (2-hydroxy-4-methoxyacetophenone), is also recognized for its anti-inflammatory properties. frontiersin.org Studies on various derivatives have identified potent anti-inflammatory activity, with some compounds showing IC₅₀ values in the micromolar range for the inhibition of inflammatory markers. slu.se The mechanism often involves the inhibition of key signaling proteins like NF-κB, which plays a central role in the inflammatory response.
Research has uncovered the potential of methoxyacetophenone derivatives as antimicrobial agents. Studies have reported the antibacterial and antifungal activities of various hydroxyacetophenone and methoxy-chalcone derivatives. canada.canih.gov For example, certain dihydroxyacetophenone derivatives have demonstrated powerful antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. researchgate.net Similarly, other synthesized compounds have shown good antibacterial efficacy against E. coli and K. pneumoniae. canada.ca The antimicrobial spectrum of these derivatives also extends to Gram-positive bacteria such as Staphylococcus aureus and fungi, although the antifungal activity can be variable. canada.ca The antimicrobial potential of these compounds makes them interesting candidates for the development of new therapeutic agents to combat infectious diseases.
The potential of methoxyacetophenone derivatives as anticancer agents has been investigated, with a particular focus on their effects on ovarian cancer cells. Ovarian cancer is a leading cause of gynecological cancer-related deaths, often characterized by high recurrence rates and resistance to standard chemotherapy. mdpi.com Chalcones, a class of compounds often derived from acetophenones, have shown promising anti-cancer activities. mdpi.com Studies have documented that certain chalcone derivatives exhibit significant cytotoxic and anti-proliferative effects against high-grade serous ovarian cancer (HGSOC) cell lines, such as OVCAR-3 and Caov-4. mdpi.com Some of these compounds achieved IC₅₀ concentrations lower than 25 µM, demonstrating potent activity. mdpi.com The mechanism of action often involves the induction of apoptosis (programmed cell death), which is a key target for cancer therapies. mdpi.com
Molecular Docking and Structure-Activity Relationship (SAR) Studies
To rationalize the observed biological activities and to guide the design of more potent compounds, researchers employ computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.
Molecular docking is used to predict how a molecule (ligand) binds to the active site of a target protein, such as an enzyme or receptor. For instance, docking studies on methoxy-chalcone derivatives have been used to predict their binding affinity to bacterial DNA gyrase, a target for antimicrobial agents. nih.gov These studies help to understand the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the compound's activity. nih.gov
Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. By systematically modifying the structure of a lead compound and evaluating the effect on its activity, researchers can determine which chemical groups are essential for its function. QSAR models take this a step further by creating statistical models that correlate physicochemical properties of molecules with their activity. Such models have been developed for various acetophenone and chalcone derivatives to predict their anti-inflammatory and antimicrobial activities, providing valuable guidance for the synthesis of new, more effective therapeutic agents. These computational approaches are instrumental in the rational design and optimization of lead compounds in drug discovery.
Methoxyacetophenone as a Marker in Natural Product Authenticity Studies (e.g., Mānuka Honey)
The global demand for high-value natural products has led to a corresponding increase in sophisticated methods of adulteration, necessitating the development of robust analytical techniques for authenticity verification. In the case of Mānuka honey, a premium product derived from the nectar of the Leptospermum scoparium plant, chemical markers have become crucial in distinguishing it from other honey types and preventing fraudulent activities. Among these, 2'-Methoxyacetophenone (B1218423) has been identified as a key indicator of genuine Mānuka honey.
New Zealand's Ministry for Primary Industries (MPI) has established a comprehensive scientific definition for Mānuka honey, which includes a suite of chemical markers. analytica.co.nz This definition is designed to protect the integrity of New Zealand's Mānuka honey in the international market. manukahoney.com The four chemical markers from the nectar and one DNA marker from Mānuka pollen are essential for classifying the honey as either monofloral or multifloral Mānuka. manukahoney.com
The presence of 2'-Methoxyacetophenone is a critical component of this authentication process. foodauthenticity.global Research has confirmed that 2'-Methoxyacetophenone is exclusive to the nectar of the Mānuka flower, making it a reliable marker for the honey's botanical origin. manukahoney.com
For honey to be classified as monofloral Mānuka, it must meet a specific concentration threshold for 2'-Methoxyacetophenone, in conjunction with other markers. newzealandhoneytraders.co.nz The MPI has set the minimum level of 2'-Methoxyacetophenone for monofloral Mānuka honey at ≥ 5 mg/kg. analytica.co.nznewzealandhoneytraders.co.nz For multifloral Mānuka honey, the required concentration is lower, at ≥ 1 mg/kg. analytica.co.nz These standards help to prevent the blending of Mānuka honey with other, less expensive honeys to meet the monofloral classification. manukahoney.com
The concentration of 2'-Methoxyacetophenone, along with other chemical markers, provides a chemical fingerprint that allows for the accurate identification of Mānuka honey. manukahoney.com Studies have shown a significant difference in the concentration of this compound in Mānuka honey compared to other types of honey, where it is often absent or present in negligible amounts. This makes 2'-Methoxyacetophenone a powerful tool in combating adulteration and ensuring consumers receive a genuine product.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the detection and quantification of 2'-Methoxyacetophenone in honey samples. foodauthenticity.globalnih.gov These methods offer the high sensitivity and specificity required to accurately measure the concentration of this marker, even at the low levels stipulated by regulatory bodies.
The following interactive table summarizes the MPI's requirements for 2'-Methoxyacetophenone in Mānuka honey:
| Honey Classification | Minimum Concentration of 2'-Methoxyacetophenone |
| Monofloral Mānuka | ≥ 5 mg/kg |
| Multifloral Mānuka | ≥ 1 mg/kg |
It is important to note that while 2'-Methoxyacetophenone is a key marker, it is part of a broader suite of compounds used to authenticate Mānuka honey. foodauthenticity.globalnih.gov This multi-marker approach provides a more robust and reliable method for verification, making it significantly more difficult for fraudulent products to enter the market. nih.gov The other chemical markers included in the MPI definition are 3-Phenyllactic acid, 2-Methoxybenzoic acid, and 4-Hydroxyphenyllactic acid. foodauthenticity.global The combination of these chemical markers with a DNA marker from Mānuka pollen provides a comprehensive and scientifically sound basis for the authentication of Mānuka honey. analytica.co.nzmanukahoney.com
Advanced Analytical Methodologies for Methoxyacetone Quantification and Traceability
Chromatographic Techniques for Separation and Purity Assessment
Chromatography stands as a cornerstone for the separation and assessment of methoxyacetone's purity. This family of techniques separates components of a mixture based on their differential distribution between a stationary and a mobile phase. wikipedia.org
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds like this compound. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the compound's boiling point and its interaction with the stationary phase.
A study detailing the analysis of this compound in the gas phase highlights its formation as a product from the reaction of the OH radical with 1-methoxy-2-propanol (B31579). dss.go.th For the analysis of volatile constituents in complex samples like honey, solid-phase micro-extraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been effectively used to identify key markers, including 2'-methoxyacetophenone (B1218423). researchgate.net Furthermore, a novel drop-to-drop solvent microextraction (DDSME) method combined with GC/MS has been developed for determining methoxyacetophenone isomers in water samples with a low limit of detection. acs.orgnih.gov This demonstrates the versatility of GC-based methods in various matrices.
Table 1: GC Parameters for this compound Analysis
| Parameter | Details | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netinnovareacademics.in |
| Sample Preparation | Drop-to-Drop Solvent Microextraction (DDSME), Solid-Phase Micro-Extraction (SPME) | researchgate.netacs.orgnih.gov |
| Carrier Gas | Helium | innovareacademics.inrsc.org |
| Column | Fused silica (B1680970) capillary column | innovareacademics.in |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | innovareacademics.inrsc.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying compounds in a liquid solution. wikipedia.orgoxfordindices.comopenaccessjournals.com It is particularly useful for compounds that are not easily volatilized. oxfordindices.com HPLC operates by pumping a solvent mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org
For the analysis of methoxyamine and its analogs, an HPLC assay with UV detection has been developed. nih.gov This method involves derivatizing the analyte with o-phthalaldehyde (B127526) before chromatographic separation on an ODS column. nih.gov Another validated HPLC-UV method for methoxyamine uses 4-(diethylamino)benzaldehyde (B91989) as a derivatizing agent, allowing for quantification with a reversed-phase C18 column. nih.gov These methods showcase the adaptability of HPLC for quantifying compounds structurally related to this compound. The use of HPLC with UV detection has also been applied to the analysis of air samples for various carbonyl compounds. sigmaaldrich.com
Table 2: HPLC Parameters for Analysis of Related Compounds
| Parameter | Details | Source |
| Technique | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | nih.govnih.gov |
| Column | Reversed-phase C18, ODS column | nih.govnih.gov |
| Mobile Phase | Acetonitrile:water | epa.gov |
| Detection | UV at 254 nm or 310 nm | nih.govnih.gov |
| Derivatizing Agent | o-phthalaldehyde, 4-(diethylamino)benzaldehyde | nih.govnih.gov |
Chiral Separation Techniques
Chiral separation is crucial when dealing with enantiomers, which are non-superimposable mirror images of a molecule that can exhibit different biological activities. libretexts.orgeijppr.com The separation of racemic mixtures into individual enantiomers is known as resolution. libretexts.org
Direct chiral separation can be achieved using a chiral stationary phase (CSP) in chromatography. eijppr.com This involves the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. eijppr.com While specific studies on the chiral separation of this compound itself are not prevalent in the searched literature, the principles are well-established for similar compounds. For instance, the enantioselective hydrogenation of this compound has been studied, indicating the importance of its stereochemistry. researchgate.net The resolution of chiral amines, which can be structurally related to derivatives of this compound, often involves derivatization to form diastereomeric salts that can be separated by crystallization. libretexts.orgresearchgate.net
Integrated Spectroscopic Analysis for Compound Identification in Complex Mixtures
Integrated spectroscopic techniques, particularly when coupled with chromatographic methods, provide powerful tools for the unambiguous identification of compounds like this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of mass spectrometry. researchgate.net This combination is highly effective for identifying and quantifying volatile and semi-volatile organic compounds. innovareacademics.in For example, GC-MS has been used to identify 3-methoxyacetophenone in plant extracts. innovareacademics.in The analysis of volatile compounds in mānuka honey by SPME-GC-MS identified 2'-methoxyacetophenone as a key marker. researchgate.net
Transient UV-Vis absorption spectroscopy has been employed to characterize the photophysical properties of 2'-methoxyacetophenone, demonstrating its potential as a DNA photosensitizer. csic.es Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, has been used to study solute-solvent interactions of 3'-methoxyacetophenone (B145981) in various solvents. nih.govresearchgate.net These spectroscopic methods provide detailed information about the molecular structure and behavior of this compound and its isomers.
Development of Reference Materials and Standards
The accuracy and traceability of analytical measurements heavily rely on the availability of high-purity certified reference materials (CRMs). hpc-standards.comcpachem.comchromservis.eu CRMs are essential for method validation, calibration, and quality control. axios-research.com
Several suppliers offer certified reference materials for isomers of methoxyacetophenone, such as 4'-methoxyacetophenone (B371526). cpachem.comlgcstandards.com These standards are produced under stringent quality management systems like ISO 17034 and ISO/IEC 17025 to ensure their purity and traceability. cpachem.comlgcstandards.com For instance, 2-Bromo-4'-methoxyacetophenone is available as a reference standard for use in analytical method development and validation in the pharmaceutical industry. axios-research.com The availability of such standards is crucial for ensuring the reliability of analytical data for this compound and related compounds across different laboratories and applications. The traceability of these standards is often linked to pharmacopeial standards like those from the USP or EP. axios-research.comweblivelink.com
Challenges, Emerging Research Areas, and Future Perspectives for Methoxyacetone Research
Addressing Synthetic Efficiency and Selectivity Challenges
The synthesis of methoxyacetone, primarily through the oxidation of 1-methoxy-2-propanol (B31579), presents ongoing challenges in achieving high conversion rates and selectivity. Traditional methods have often been hampered by issues such as the formation of by-products and the need for harsh reaction conditions.
Several approaches are being investigated to improve synthetic outcomes. For instance, the oxidation of 1-methoxy-2-propanol using air and a transition metal catalyst has proven difficult, with some studies reporting yields of less than 2%. google.com However, the use of aqueous hydrogen peroxide with a Group 8-10 transition metal catalyst has shown promise, achieving over 95% conversion of 1-methoxy-2-propanol and selectivities to this compound greater than 80% under mild conditions. google.com Another method involves the use of chlorine as an oxidant under the catalysis of nitroxide and carbonate, which can achieve a conversion rate of nearly 100% and a product purity of 99.5% or higher. google.com
The catalytic dehydrogenation of 1-methoxy-2-propanol is another avenue, though it often requires vapor-phase processes at high temperatures. google.com Research into Cu-based catalysts for direct dehydrogenation has identified CuZnAlOx as a promising candidate, achieving 48.6% conversion and 99.1% selectivity. gychbjb.com
The table below summarizes various synthetic methods and their reported efficiencies:
| Catalyst/Reagent | Oxidant | Conversion of 1-methoxy-2-propanol | Selectivity to this compound | Reference |
| Pt/C | Air | <2% | - | google.com |
| Group 8-10 Transition Metal | Hydrogen Peroxide | >95% | >80% | google.com |
| Nitroxide/Carbonate | Chlorine | ~100% | - | google.com |
| CuZnAlOx | - (Dehydrogenation) | 48.6% | 99.1% | gychbjb.com |
| TS-1 | Hydrogen Peroxide | 70.4% - 75.8% | >95% (optimized) | patsnap.com |
| Na₂WO₄-H₂O₂ | Hydrogen Peroxide | - | 98.9% |
Exploration of Novel Catalytic Systems and Reaction Conditions
The development of novel catalytic systems is a cornerstone of advancing this compound production. The goal is to find catalysts that are not only highly active and selective but also reusable and environmentally friendly.
Titanium silicalite-1 (TS-1) has been effectively used as a catalyst for the oxidation of 1-methoxy-2-propanol with hydrogen peroxide. patsnap.com Research has shown that temperature plays a crucial role, with conversion increasing with temperature, but yield peaking at a specific point before side reactions become more prevalent. Another catalytic system involves sodium tungstate (B81510) (Na₂WO₄) with hydrogen peroxide under acidic conditions, which has achieved a 71.2% yield and 98.9% selectivity.
Biocatalysis, utilizing enzymes like transaminases, is also a burgeoning field for the synthesis of chiral amines from this compound. diva-portal.orgdiva-portal.org While conversions in organic media have been lower than in aqueous solutions, the high stereoselectivity of enzymes offers a significant advantage for producing specific enantiomers. diva-portal.org For example, a biocatalytic process for producing (S)-methoxyisopropylamine from this compound has been developed with high productivity. researchgate.net
Recent advancements in organocatalysis have also opened new pathways for the synthesis of α,β-unsaturated α′-alkoxy ketones from allenes under mild, metal-free conditions. acs.org
Integration of Computational and Experimental Approaches in Chemical Research
The synergy between computational modeling and experimental work is accelerating the pace of discovery in this compound research. up.ac.zaresearchgate.net Density Functional Theory (DFT) calculations, for instance, are used to model reaction pathways and understand the factors that control selectivity in reactions involving α-haloketones. up.ac.za These computational insights help in designing experiments and interpreting results, leading to a more rational development of new synthetic methods.
Computational studies have also been employed to investigate the thermochemical properties of related compounds like dimethoxyacetophenones, complementing experimental data and extending the understanding to isomers that have not been studied experimentally. researchgate.net This integrated approach allows for a deeper understanding of reaction mechanisms and the properties of molecules, guiding the design of more efficient and selective processes.
Advancements in High-Throughput Synthesis and Screening for this compound Applications
High-throughput experimentation (HTE) is transforming chemical research by enabling the rapid screening of large numbers of catalysts, reaction conditions, and substrates. acs.org This is particularly valuable in the search for novel applications of this compound and its derivatives. For example, HTE can be used to quickly identify optimal catalysts for specific transformations or to screen libraries of this compound derivatives for biological activity. acs.orgnih.govjchemrev.com
The development of rapid analytical techniques, such as circular dichroism-based assays, is crucial for supporting high-throughput screening efforts, allowing for the quick determination of properties like enantiomeric excess. rsc.org This acceleration of the discovery pipeline is essential for finding new uses for this compound in areas like pharmaceuticals and materials science.
Sustainable and Green Chemical Engineering for this compound Production
The principles of green chemistry are increasingly being applied to the production of this compound to minimize environmental impact. fatfinger.iounep.orgitrcweb.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. instituteofsustainabilitystudies.comsolubilityofthings.com
One key aspect is the use of environmentally benign oxidants like hydrogen peroxide, which produces water as its only byproduct. google.com The development of catalytic systems that can operate under mild conditions also contributes to a greener process by reducing energy consumption. google.com For instance, a continuous-flow system using a microreactor for the oxidation of methoxypropanol (B72326) with sodium hypochlorite (B82951) operates at low temperatures and short reaction times, significantly improving safety and efficiency. google.com
The use of biocatalysts also aligns with green chemistry principles, as enzymatic reactions are typically performed under mild conditions and are highly selective, reducing waste. diva-portal.orgresearchgate.net The ultimate goal is to develop a circular economy around this compound production, where waste is minimized and resources are used efficiently. itrcweb.org
Interdisciplinary Research Frontiers and Translational Studies
The future of this compound research lies in the convergence of different scientific disciplines. ucsb.edunih.gov Collaborations between organic chemists, materials scientists, biochemists, and engineers are essential for translating fundamental research into practical applications. For example, research at the interface of chemistry and biology is exploring the use of this compound derivatives in biomedical sciences. ucsb.edu
Translational studies aim to bridge the gap between laboratory discoveries and industrial applications. This involves not only scaling up synthetic processes but also considering the economic viability and life cycle assessment of new technologies. neuroquantology.com The integration of computational modeling, high-throughput screening, and green chemistry principles will be crucial for driving innovation and ensuring the long-term sustainability of this compound-related technologies.
Q & A
Q. What safety protocols are critical when handling methoxyacetone in laboratory settings?
this compound (CAS 5878-19-3) is classified as a Category 3 flammable liquid (GHS Hazard Statement H225) . Key safety measures include:
- Ventilation : Use fume hoods or ensure adequate airflow to prevent vapor accumulation.
- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid inhalation, skin contact, or eye exposure .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water discharge without neutralization .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes and seek medical attention .
Q. How can this compound synthesis be optimized for laboratory-scale production?
The catalytic oxidation of 1-methoxy-2-propanol using Na₂WO₄-H₂O₂ in acidic conditions (e.g., with NaHSO₄) achieves 71.2% yield and 98.9% selectivity for this compound . Key parameters:
Q. What spectroscopic methods are suitable for characterizing this compound?
- Gas-Phase Basicity (GB) Measurements : Proton affinity studies using mass spectrometry (e.g., equilibrium method) reveal this compound’s GB as 806.4 kJ/mol, critical for understanding its reactivity .
- UV Photoelectron Spectroscopy : Resolves electronic interactions in the carbonyl and methoxy groups, aiding structural validation .
Advanced Research Questions
Q. How do photolysis conditions influence this compound’s decomposition pathways?
Photolysis at 3130 Å (UV light) produces acetone (Φ = 0.32) and formaldehyde via a Norrish Type II mechanism . Contradictions arise in oxygen’s role:
- At 105°C : Oxygen has no effect on acetone yield.
- At 25°C : Acetone yield decreases, likely due to wall-surface interactions altering radical pathways .
Methodological Recommendations : - Use controlled inert environments (N₂/Ar) to isolate intrinsic decomposition kinetics.
- Conduct surface passivation studies (e.g., silanized reactors) to minimize wall effects .
Q. How can conflicting data on this compound’s proton affinity be resolved?
Discrepancies in gas-phase basicity values (e.g., 806.4 kJ/mol vs. computational estimates) stem from experimental setups:
- Equilibrium Method : Measures proton transfer between this compound and reference bases .
- Theoretical Calculations : Density Functional Theory (DFT) may underestimate solvation effects.
Resolution Strategies : - Cross-validate using tandem mass spectrometry and collisional activation techniques .
- Incorporate temperature-dependent studies to account for entropy contributions .
Q. What role do additives play in this compound’s catalytic oxidation?
Acidic (NaHSO₄) vs. basic (NEt₃) additives alter selectivity:
Data Contradiction Analysis
Q. Why do photolysis studies report variable formaldehyde-to-acetone ratios?
While acetone is consistently the major product (Φ = 0.32), formaldehyde quantification is hindered by:
- Secondary Reactions : Formaldehyde may polymerize or react with residual solvents.
- Detection Limits : UV-Vis and GC-MS methods vary in sensitivity to low-concentration aldehydes .
Mitigation : Use derivatization agents (e.g., DNPH) for HPLC-UV analysis to improve formaldehyde detection .
Methodological Guidelines
Q. How should researchers design experiments to minimize this compound volatility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
